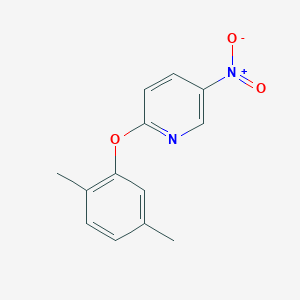
1,3-Benzodioxole-4-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-4-acetaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring and an acetaldehyde group attached to the fourth position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-acetaldehyde can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole, which is then subjected to further reactions to introduce the acetaldehyde group . Another method includes the acetalization of catechol with aldehydes or ketones using catalysts such as HY zeolite .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis. For instance, the acetalization and ketalization reactions using HY zeolite as a catalyst have shown high conversion and selectivity under mild conditions .
化学反応の分析
Types of Reactions
1,3-Benzodioxole-4-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
1,3-Benzodioxole-4-acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: Derivatives of 1,3-benzodioxole have shown promise as cyclooxygenase inhibitors and cytotoxic agents.
Industry: It is used in the production of pesticides and pharmaceuticals due to its bioactive properties.
作用機序
The mechanism of action of 1,3-benzodioxole-4-acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,3-benzodioxole have been shown to inhibit the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells . Additionally, some derivatives act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling responses .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound without the acetaldehyde group.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: A compound with a similar methylenedioxy functional group.
Uniqueness
1,3-Benzodioxole-4-acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its derivatives have shown significant promise in various scientific and industrial applications, making it a compound of considerable interest .
特性
CAS番号 |
62208-87-1 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,5H,4,6H2 |
InChIキー |
FUCSPKRFPKVOKV-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



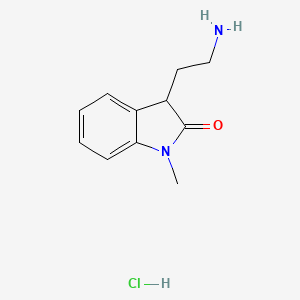
![4-Methylamino-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8711970.png)
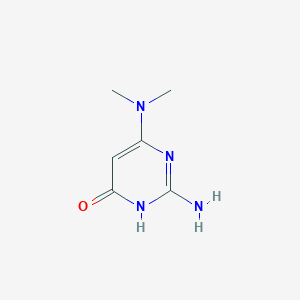
![1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene](/img/structure/B8711984.png)
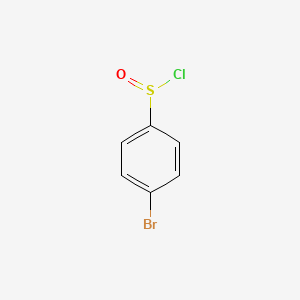
![6-Ethoxy-1-phenyl-1h-pyrrolo[3,2-b]pyridine](/img/structure/B8711990.png)
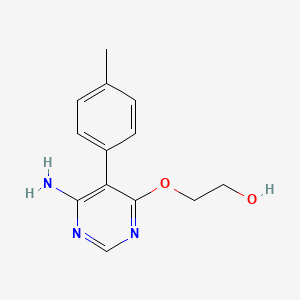


![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)

